molecular formula C2H4NOP B12542662 2,5-Dihydro-1,3,2-oxazaphosphole CAS No. 143806-97-7

2,5-Dihydro-1,3,2-oxazaphosphole

Cat. No.: B12542662
CAS No.: 143806-97-7
M. Wt: 89.03 g/mol
InChI Key: MEGSSYDTGZGMGW-UHFFFAOYSA-N
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Description

2,5-Dihydro-1,3,2-oxazaphosphole is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydro-1,3,2-oxazaphosphole can be synthesized through the reaction of 2-azido-oxirans with tricoordinated phosphorus compounds. This reaction typically results in a trigonal bipyramidal structure with the nitrogen atom in the apical position and the oxygen atom in the equatorial position . Another method involves the reaction of phosphorylated α-hydroxyallenes with electrophilic reagents, leading to the formation of 2,5-dihydro-1,2-oxaphospholes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of appropriate reaction vessels, temperature control, and purification techniques are essential for large-scale production.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1,3,2-oxazaphosphole involves its ability to catalyze oxidation reactions. It picks up triplet dioxygen in a 1:1 stoichiometry, similar to flavin organic co-factors. This leads to the formation of organic hydroperoxide, which then oxygenates substrates such as triphenylphosphine .

Comparison with Similar Compounds

2,5-Dihydro-1,3,2-oxazaphosphole can be compared with other phosphorus-containing heterocycles, such as:

Properties

CAS No.

143806-97-7

Molecular Formula

C2H4NOP

Molecular Weight

89.03 g/mol

IUPAC Name

2,5-dihydro-1,3,2-oxazaphosphole

InChI

InChI=1S/C2H4NOP/c1-2-4-5-3-1/h1,5H,2H2

InChI Key

MEGSSYDTGZGMGW-UHFFFAOYSA-N

Canonical SMILES

C1C=NPO1

Origin of Product

United States

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